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Compound of Interest

Compound Name: MTR-106

Cat. No.: B12401228

Important Clarification: Initial searches indicate a potential confusion between MTR-106, a
chemical compound and G-quadruplex stabilizer, and UMR-106, a rat osteosarcoma cell line.
The following application notes and protocols pertain to the UMR-106 cell line, which is widely
used in bone cancer and osteoblast differentiation research. MTR-106 is a compound that may
be used to treat various cancer cell lines, but it is not a cell line itself.

Introduction to UMR-106 Cells

The UMR-106 cell line is a clonal derivative of a transplantable rat osteosarcoma.[1] These
cells are a valuable in vitro model for studying osteoblast function, bone cancer biology, and the
effects of various therapeutic agents on bone cells.[2][3] They are known for their
responsiveness to parathyroid hormone (PTH) and prostaglandins, making them particularly
useful for research into hormonal regulation of bone metabolism.[1][2][3] UMR-106 cells also
express receptors for the bone resorbing steroid hormone 1,25-(OH)2 D3.[1]

Cell Line Characteristics

UMR-106 cells are an adherent, epithelial-like cell line derived from a Sprague Dawley rat with
osteosarcoma.[2][3] They are widely used for tumorogenicity and hormone studies.[1]
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Characteristic Description
Organism Rat (Rattus norvegicus)
Tissue of Origin Bone

Disease Osteosarcoma

Cell Type Osteoblast

Morphology Epithelial-like

Growth Mode Adherent

Parathyroid hormone (PTH), Prostaglandins,

Receptors
1,25-(0OH)2 D3

l. Cell Culture Protocols

A. Required Materials
o UMR-106 cells (e.g., ATCC CRL-1661)

e Complete Growth Medium:
o Dulbecco's Modified Eagle's Medium (DMEM)[1]
o 10% Fetal Bovine Serum (FBS)[1]

o 2mM L-Glutamine[1]

0.05% Trypsin-EDTA or 0.25% Trypsin, 0.03% EDTA solution[1]

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

Sterile tissue culture flasks (T-25 or T-75)

Sterile serological pipettes and centrifuge tubes

Water bath, 37°C
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o Humidified incubator with 5% CO2 at 37°C
e Laminar flow hood

e Centrifuge

B. Thawing and Initial Culture of Cryopreserved Cells

It is crucial to thaw and establish the culture as quickly as possible upon receipt of the frozen
vial to ensure high viability.

Experimental Workflow: Thawing Cryopreserved UMR-106 Cells

Thawing

Quickly thaw vial in
37°C water bath

Culturing
Transfer cells to Centrifuge at 300 x g Resuspend pellet in Plate cells in a
pre-warmed medium for 3 minutes fresh medium T-75 flask

Click to download full resolution via product page
Caption: Workflow for thawing and establishing UMR-106 cell cultures.

o Preparation: Pre-warm the complete growth medium in a 37°C water bath. It is important to
avoid excessive alkalinity of the medium during cell recovery.

o Thawing: Quickly thaw the cryovial by gentle agitation in a 37°C water bath (approximately 2
minutes). To minimize contamination, keep the O-ring and cap out of the water.

o Decontamination: Once thawed, wipe the outside of the vial with 70% ethanol.

o Transfer: Under sterile conditions, transfer the contents of the vial to a centrifuge tube
containing 9 ml of pre-warmed complete growth medium.

» Centrifugation: Centrifuge the cell suspension at 300 x g for 3 minutes.
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e Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10-12 ml of
fresh, pre-warmed complete growth medium.

» Plating: Transfer the cell suspension to a T-75 culture flask.
e |ncubation: Place the flask in a humidified incubator at 37°C with 5% CO2.

e Medium Change: Change the medium 24 hours after plating to remove any residual
cryoprotectant.

C. Subculturing (Passaging) UMR-106 Cells

Subculture UMR-106 cells when they reach 70-80% confluency.[1]

Experimental Workflow: Subculturing UMR-106 Cells

Click to download full resolution via product page
Caption: Workflow for subculturing adherent UMR-106 cells.

e Preparation: Aspirate the culture medium from the flask and rinse the cell monolayer with
sterile PBS.

 Dissociation: Add 1-2 ml of 0.05% Trypsin-EDTA to the flask and incubate at room
temperature or 37°C until the cells detach.

» Neutralization: Add 6-8 ml of complete growth medium to the flask to neutralize the trypsin.

o Collection: Gently pipette the cell suspension up and down to ensure a single-cell
suspension and transfer to a sterile centrifuge tube.

o Centrifugation: Centrifuge the cells at 300 x g for 3 minutes.
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e Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed
complete growth medium.

» Splitting: Split the cells at a ratio of 1:3 to 1:10, which corresponds to a seeding density of 1-
3 x 10,000 cells/cmz.[1]

¢ Incubation: Place the new flasks in a humidified incubator at 37°C with 5% CO2.

D. Cryopreservation of UMR-106 Cells

For long-term storage, cryopreserve UMR-106 cells in liquid nitrogen vapor phase. Storage at
-70°C will result in a loss of viability.

Freezing Medium:

e Complete growth medium (DMEM + 10% FBS + 2mM L-Glutamine)
e 10% Dimethyl sulfoxide (DMSO)

Protocol:

» Follow steps 1-6 of the subculturing protocol.

e Resuspend the cell pellet in cold freezing medium at a concentration of approximately 2 x
1076 cells/ml.

e Aliquot 1 ml of the cell suspension into cryovials.
o Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

o Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

Il. Treatment Protocols with MTR-106 (as a chemical
compound)

As previously noted, MTR-106 is a G-quadruplex stabilizer investigated for its anti-cancer
properties, particularly in BRCA-deficient cancers.[4][5] While specific treatment protocols for
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UMR-106 cells with MTR-106 are not readily available, a general protocol for treating adherent
cancer cells with a chemical compound can be adapted.

A. General Protocol for Compound Treatment

This protocol outlines a general workflow for assessing the effect of a compound like MTR-106
on UMR-106 cell proliferation.

Experimental Workflow: Compound Treatment and Proliferation Assay

Proliferation Assay

Cell Seeding Compound Treatment
IMR-106 cells in Incubate for 24 hours Treat cells with
Il plate to allow attachment of MTR-1¢ Ve

Click to download full resolution via product page

Caption: General workflow for treating UMR-106 cells and assessing proliferation.

o Cell Seeding: Seed UMR-106 cells in a 96-well plate at a predetermined density and allow
them to attach for 24 hours.

o Compound Preparation: Prepare serial dilutions of MTR-106 in complete growth medium.

o Treatment: Remove the old medium from the cells and add the medium containing the
different concentrations of MTR-106. Include appropriate controls (e.g., vehicle control).

 Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

o Proliferation Assay: Assess cell viability using a suitable assay (e.g., MTT, WST-1) according
to the manufacturer's instructions.

o Data Analysis: Measure the absorbance and calculate the half-maximal inhibitory
concentration (IC50) to determine the potency of MTR-106.
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lll. Signaling Pathways and Logical Relationships

UMR-106 cells are responsive to various stimuli, including PTH, which activates downstream
signaling pathways. Activation of protein kinase C (PKC) in these cells has been shown to
inhibit ATP-induced increases in intracellular calcium.[2][3]

Signaling Relationship in UMR-106 Cells
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Caption: Simplified diagram of PKC-mediated inhibition of ATP-induced calcium increase in
UMR-106 cells.

This diagram illustrates the known relationship where the activation of Protein Kinase C (PKC)
leads to the inhibition of ATP-induced increases in intracellular calcium levels in UMR-106 cells.
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[2][3] This pathway is relevant for studies on the complex regulatory networks governing
osteoblast activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for UMR-106 Cell
Culture]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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